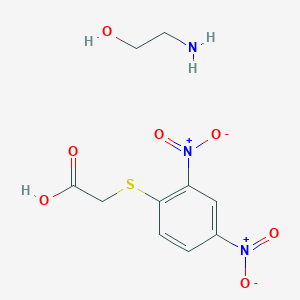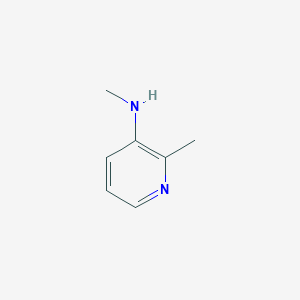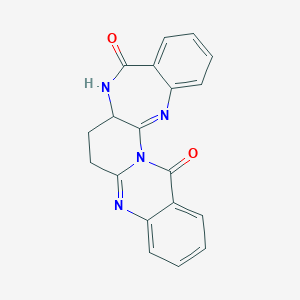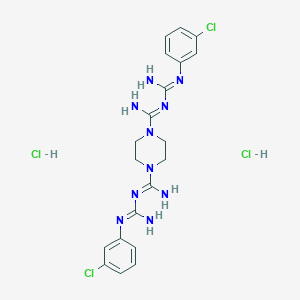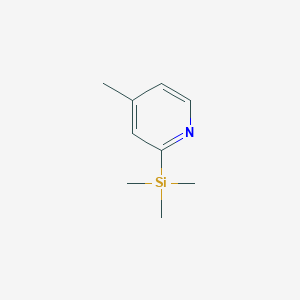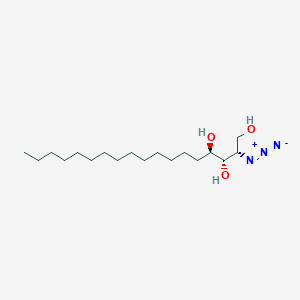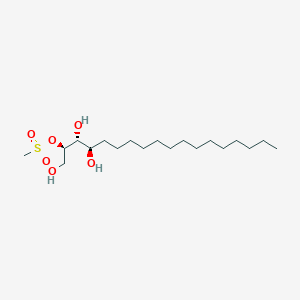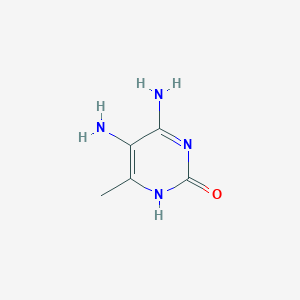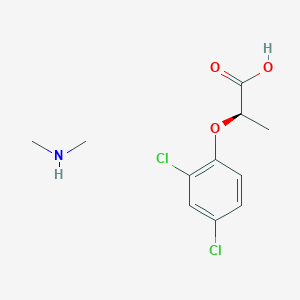
Dichlorprop-P-dimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorprop-P-dimethylammonium is a widely used herbicide that belongs to the class of phenoxypropionic acid herbicides. It is commonly used to control broadleaf weeds in various crops such as wheat, barley, and oats.
Wirkmechanismus
Dichlorprop-P-dimethylammonium acts by disrupting the growth and development of broadleaf weeds. It does so by inhibiting the production of auxins, which are plant hormones that regulate growth and development. This leads to abnormal growth and eventually, death of the weed.
Biochemische Und Physiologische Effekte
Dichlorprop-P-dimethylammonium has been shown to have minimal toxicity to humans and animals. However, it can have adverse effects on aquatic organisms and non-target plants. Moreover, it can persist in the environment for a prolonged period, leading to contamination of soil and water.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorprop-P-dimethylammonium is a widely used herbicide in laboratory experiments due to its effectiveness in controlling broadleaf weeds. However, its persistence in the environment can make it difficult to study the long-term effects of herbicides on plant growth and development.
Zukünftige Richtungen
Future research on Dichlorprop-P-dimethylammonium should focus on developing more environmentally friendly herbicides that have minimal adverse effects on non-target organisms. Moreover, research should be conducted to study the long-term effects of herbicides on soil and water quality. Furthermore, the development of new herbicides that target specific weeds while leaving non-target plants unharmed should be explored.
Conclusion
Dichlorprop-P-dimethylammonium is a widely used herbicide that has been extensively studied for its herbicidal properties. It acts by disrupting the growth and development of broadleaf weeds and has minimal toxicity to humans and animals. However, it can have adverse effects on non-target organisms and persist in the environment for a prolonged period. Future research should focus on developing more environmentally friendly herbicides and studying the long-term effects of herbicides on soil and water quality.
Synthesemethoden
Dichlorprop-P-dimethylammonium is synthesized by reacting 2,4-dichlorophenoxypropionic acid with dimethylamine in the presence of a catalyst. The reaction produces a salt, which is then purified and crystallized to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Dichlorprop-P-dimethylammonium has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of broadleaf weeds in various crops. Moreover, it has been used in scientific research to study the effects of herbicides on plant growth and development.
Eigenschaften
CAS-Nummer |
104786-87-0 |
|---|---|
Produktname |
Dichlorprop-P-dimethylammonium |
Molekularformel |
C11H15Cl2NO3 |
Molekulargewicht |
280.14 g/mol |
IUPAC-Name |
(2R)-2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1 |
InChI-Schlüssel |
WRXSEWUFHVTFEX-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
Kanonische SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
Andere CAS-Nummern |
104786-87-0 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
(2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



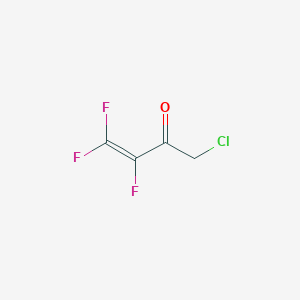
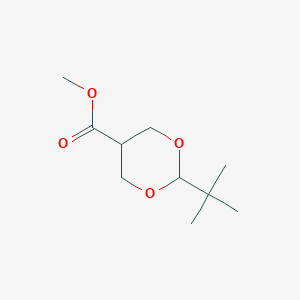
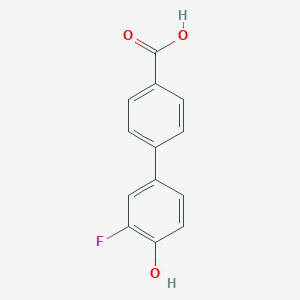
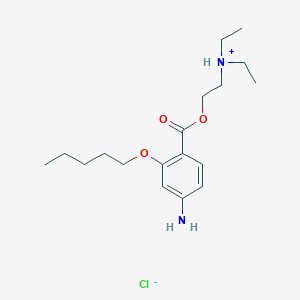
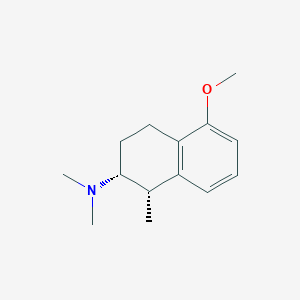
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
